1-Chloro-2-butene

Overview

Description

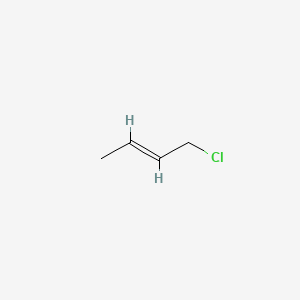

1-Chloro-2-butene, also known as crotyl chloride, is an organic compound with the molecular formula C4H7Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a butene chain, making it a versatile intermediate in organic synthesis .

Preparation Methods

Hydrochlorination of 1,3-Butadiene

The hydrochlorination of 1,3-butadiene with hydrogen chloride (HCl) represents the most widely adopted method for synthesizing 1-chloro-2-butene. This exothermic reaction proceeds via an electrophilic addition mechanism, where HCl attacks the conjugated diene system of 1,3-butadiene to form either this compound (thermodynamic product) or 3-chloro-1-butene (kinetic product) . The reaction is represented by:

2=\text{CH}-\text{CH}=\text{CH}2 \rightarrow \text{CH}3-\text{CH}=\text{CH}-\text{CH}2\text{Cl}

Role of 3-Chloro-1-Butene as a Reaction Modifier

A critical innovation in this process involves the inclusion of 3-chloro-1-butene in the reaction medium. Experimental data demonstrate that maintaining a mole ratio of 3-chloro-1-butene to 1,3-butadiene between 1:0.1 and 1:5 suppresses the formation of 3-chloro-1-butene byproducts, enhancing selectivity for this compound to 69.5% . Omitting this modifier reduces yields to 48.5% and increases the 3-chloro-1-butene ratio to 3:1 .

Optimization of Reaction Parameters

Temperature and Time Dependence

The reaction proceeds optimally within a temperature range of 45–75°C . At lower temperatures (<45°C), the kinetic product (3-chloro-1-butene) dominates, while prolonged heating (>7 hours) at higher temperatures (>75°C) risks polymerization side reactions . A typical batch process requires 5–7 hours for completion, with continuous systems achieving similar conversions in shorter durations due to improved mass transfer .

Table 1: Effect of Reactant Ratios on Yield

| Parameter | Optimal Range | Yield (%) | Byproduct Ratio (1:2 vs. 3:1) |

|---|---|---|---|

| HCl:1,3-Butadiene | 1:1 | 69.5 | 44:1 |

| 3-Chloro-1-B:Butadiene | 1:3–1:4 | 69.5 | 44:1 |

| Temperature (°C) | 60–70 | 69.5 | 44:1 |

Batch vs. Continuous Production Processes

Batch Process Workflow

-

Reactor Charging : 1,3-butadiene, HCl, 3-chloro-1-butene, and CuCl/acetic acid catalyst are loaded into an autoclave.

-

Reaction Phase : Maintained at 60–70°C under 60–70 psig for 6 hours .

-

Workup : The crude product is diluted with water, separated into aqueous and organic phases, and washed with sodium carbonate to neutralize residual HCl.

-

Distillation : The organic phase undergoes fractional distillation to isolate this compound (bp 83–85°C ) from unreacted 3-chloro-1-butene (bp 63–65°C ) .

Continuous Process Advantages

Continuous systems recycle 3-chloro-1-butene distillate back into the reaction medium, reducing raw material costs by 15–20% . Enhanced heat dissipation in flow reactors also minimizes thermal degradation, sustaining yields above 68% over extended campaigns .

Industrial-Scale Production Considerations

Catalyst Recovery and Reuse

Cuprous chloride remains active for 5–7 batches before requiring regeneration. Centrifugation or filtration isolates spent catalyst, which is then treated with acetic acid and HCl to restore activity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form butadiene

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are typical reagents.

Elimination: Strong bases such as sodium ethoxide are used to promote elimination reactions

Major Products Formed:

Alcohols: Formed through nucleophilic substitution.

Dihalides: Formed through addition reactions with halogens.

Butadiene: Formed through elimination reactions

Scientific Research Applications

Organic Synthesis

1-Chloro-2-butene serves as a crucial building block in organic synthesis due to its ability to participate in several types of reactions:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

- Electrophilic Addition Reactions : The double bond allows for addition reactions with halogens and hydrogen halides, producing various products.

- Elimination Reactions : Under basic conditions, it can undergo elimination to form butadiene, a valuable diene used in rubber production.

These reactions facilitate the creation of more complex organic molecules, making this compound an indispensable reagent in synthetic organic chemistry.

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce polymers and copolymers with unique properties. It acts as a monomer or co-monomer in polymerization reactions, contributing to the development of materials with specific characteristics tailored for various applications. For instance:

- Chlorobutadiene Rubber Production : This compound is a precursor for chlorobutadiene rubber, which is known for its durability and resistance to heat and chemicals.

- Study of Reaction Mechanisms : Researchers use this compound to investigate how different reaction conditions and catalysts affect polymerization processes.

Pharmaceutical Applications

This compound is employed in the synthesis of pharmaceutical intermediates. Its reactivity allows for the formation of complex structures that are pivotal in drug development. For example:

- Synthesis of Anticancer Agents : The compound has been explored for its potential in synthesizing compounds with anticancer properties due to its ability to form DNA adducts.

Agricultural Chemicals

This compound also finds applications in the production of agricultural chemicals, including pesticides and herbicides. Its reactivity enables the synthesis of effective agrochemicals that can target specific pests or weeds while minimizing environmental impact.

Biochemical Properties

This compound interacts with various biological macromolecules and enzymes, influencing biochemical pathways:

- Cytochrome P450 Interactions : It can interact with cytochrome P450 enzymes involved in the oxidation of organic substances, leading to the formation of reactive intermediates such as epoxides.

- Cellular Effects : Exposure to this compound may activate stress response pathways (e.g., MAPK pathway), affecting cell proliferation and apoptosis.

Toxicological Profile

Despite its utility, this compound exhibits toxicological effects that warrant careful handling:

- Skin Sensitization : It can cause allergic reactions upon contact.

- Eye Damage : Exposure may lead to serious irritation and damage.

- Respiratory Effects : Inhalation can result in respiratory distress.

Mechanism of Action

The mechanism of action of 1-Chloro-2-butene involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The double bond in the butene chain also allows for electrophilic addition reactions, where electrophiles add across the double bond .

Comparison with Similar Compounds

2-Chloro-2-butene: Another chlorinated butene with the chlorine atom on the second carbon but with different reactivity due to the position of the double bond.

1-Bromo-2-butene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

2-Butene: A non-chlorinated analog that undergoes similar addition reactions but lacks the electrophilic chlorine atom

Uniqueness: 1-Chloro-2-butene is unique due to its combination of a reactive chlorine atom and a double bond, making it a versatile intermediate in various chemical reactions. Its reactivity and applications differ from other similar compounds, providing distinct advantages in organic synthesis and industrial applications .

Biological Activity

Overview

1-Chloro-2-butene (C₄H₇Cl) is an allylic halide characterized by a chlorine atom attached to the second carbon of a butene chain. This compound is notable for its reactivity due to the presence of both a double bond and a halogen, making it a valuable intermediate in organic synthesis and a subject of biological activity studies.

- Molecular Formula : C₄H₇Cl

- Structure : Contains a four-carbon chain with a chlorine substituent at the second position.

- Physical State : Colorless liquid with a distinct odor.

Toxicological Profile

This compound exhibits various toxicological effects, primarily due to its reactivity. Key health hazards associated with this compound include:

- Skin Sensitization : It can cause allergic reactions upon skin contact.

- Eye Damage : Exposure may lead to serious eye irritation and damage.

- Respiratory Effects : Inhalation can cause respiratory irritation and distress, with symptoms including coughing and gasping.

- Acute Toxicity : Classified as toxic if swallowed or absorbed through the skin, potentially leading to severe health complications including central nervous system depression and gastrointestinal distress .

Synthesis and Reaction Mechanisms

This compound serves as a precursor in various synthetic pathways. Its double bond allows it to participate in electrophilic addition reactions, while the chlorine atom facilitates nucleophilic substitution processes. Studies have demonstrated that it can react with alcohols and amines under acidic or basic conditions, producing various substitution products .

Polymerization Studies

This compound has been explored as a monomer in polymerization reactions. Research indicates that modifications to its structure can significantly influence the properties of the resulting polymers, which could lead to innovative materials with unique characteristics .

Comparative Analysis of Related Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | C₄H₇Cl | Allylic halide; reactive double bond; versatile in synthesis |

| 3-Chloro-1-butene | C₄H₇Cl | Chlorine in different position; more stable |

| 2-Chlorobutane | C₄H₉Cl | Saturated; lower reactivity |

| Butadiene | C₄H₆ | Diene; used in rubber production |

| Vinyl chloride | C₂H₃Cl | Smaller carbon chain; higher volatility |

The unique position of the chlorine atom in this compound enhances its reactivity compared to its structural analogs, making it particularly valuable in synthetic organic chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-2-butene, and how can reaction conditions influence the cis/trans isomer ratio?

- Methodological Answer : this compound is typically synthesized via HCl addition to 1,3-butadiene, yielding both 3-chloro-1-butene (kinetic product) and this compound (thermodynamic product) . Controlling the isomer ratio involves adjusting reaction temperature and time: lower temperatures favor the kinetic product (3-chloro-1-butene), while prolonged heating shifts equilibrium toward this compound due to conjugation stabilization . Solvent polarity and catalyst choice (e.g., Lewis acids) further modulate selectivity.

Q. How can researchers separate and characterize cis/trans isomers of this compound?

- Methodological Answer : Gas chromatography (GC) with polar stationary phases (e.g., Carbowax) effectively separates cis and trans isomers based on retention time differences . Nuclear Magnetic Resonance (NMR) spectroscopy distinguishes isomers via coupling constants () in H NMR, while IR spectroscopy identifies C-Cl stretching vibrations (~610–650 cm) and C=C stretches (~1650 cm) . Mass spectrometry (MS) confirms molecular weight (90.55 g/mol) and fragmentation patterns, such as loss of Cl (m/z 55) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Referencing SDS guidelines, this compound requires storage in inert atmospheres (N/Ar) at ≤4°C to prevent polymerization or oxidation . Use fume hoods for manipulations, as its low flash point (13°C) poses flammability risks. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and flame-resistant lab coats. Spills should be neutralized with sodium bicarbonate and contained using vermiculite .

Advanced Research Questions

Q. How does the allylic position of chlorine in this compound influence its reactivity in nucleophilic substitution (SN2 vs. SN1) and elimination reactions?

- Methodological Answer : The allylic Cl in this compound enables resonance stabilization of transition states, favoring bimolecular mechanisms (SN2) with strong nucleophiles (e.g., OH) due to minimal steric hindrance . SN1 pathways are disfavored due to poor carbocation stability at the allylic position. Competing elimination (E2) can occur under basic conditions, producing 1,3-butadiene; reaction outcomes are optimized by tuning solvent polarity (e.g., DMSO vs. ethanol) and base strength .

Q. What experimental strategies resolve contradictions in reported solubility and thermodynamic data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., 0.999 g/L at 25°C vs. higher values in non-peer-reviewed sources) are addressed via standardized shake-flask or column-elution methods with HPLC validation. Phase-change data (boiling point: 84–85°C ) are verified using differential scanning calorimetry (DSC) and compared against NIST-referenced gas chromatography retention indices . Researchers should prioritize peer-reviewed datasets and cross-validate with computational tools like COSMO-RS for solubility predictions .

Q. How can regioselectivity in electrophilic additions to this compound be controlled to favor 1,2- vs. 1,4-addition products?

- Methodological Answer : Electrophilic additions (e.g., HX, X) proceed via allylic carbocation intermediates. Kinetic control (low temperature, short reaction time) favors 1,2-addition due to faster protonation at the less substituted double bond. Thermodynamic control (prolonged heating) shifts equilibrium toward 1,4-adducts via carbocation rearrangement to more stable allylic positions . Solvent effects (e.g., polar aprotic solvents stabilize carbocations) and electrophile strength (e.g., Br vs. Cl) further modulate regioselectivity .

Q. Key Research Considerations

- Contradictions in Data : Conflicting solubility values highlight the need for standardized measurement protocols and peer-reviewed validation .

- Advanced Characterization : Utilize tandem MS/MS and 2D NMR (e.g., HSQC) for unambiguous isomer identification .

- Mechanistic Studies : Isotopic labeling (e.g., C-Cl) can track substitution pathways and intermediate stability .

Properties

IUPAC Name |

(E)-1-chlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKRILODNOEEPX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884116 | |

| Record name | 2-Butene, 1-chloro-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Chloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

69.0 [mmHg] | |

| Record name | 1-Chloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4894-61-5, 591-97-9 | |

| Record name | (2E)-1-Chloro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4894-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-chloro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-chloro-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-chlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-chlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3QN28JUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.